molecular formula C13H17N3O B1518248 N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine CAS No. 1153973-97-7

N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B1518248
CAS No.: 1153973-97-7
M. Wt: 231.29 g/mol
InChI Key: MAZGIAIJMSZOKN-UHFFFAOYSA-N
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Description

N-[1-(3-Methoxyphenyl)ethyl]-1-Methyl-1H-pyrazol-4-amine is a chemical research compound belonging to a class of N-substituted pyrazole derivatives. Compounds featuring this structural motif are of significant interest in medicinal chemistry and drug discovery, particularly as building blocks for the synthesis of potential drug-like compound libraries and important pharmaceutical intermediates . Pyrazole-based structures are recognized as promising scaffolds for the discovery of novel active pharmaceutical ingredients due to a wide range of physiological and pharmacological activities . This specific amine is part of a broader family of pyrazole amines that are valuable for probing novel reactivity and constructing C–N bonds through reactions such as reductive amination . Researchers utilize these compounds as key precursors in organic synthesis. The structure is analogous to other documented research chemicals, such as N-[1-(2,5-Dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine dihydrochloride and 1-Methyl-N-(1-phenylethyl)-1H-pyrazol-4-amine , which are supplied for research purposes. This product is intended for research use only and is not meant for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)ethyl]-1-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-10(15-12-8-14-16(2)9-12)11-5-4-6-13(7-11)17-3/h4-10,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZGIAIJMSZOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)NC2=CN(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step i) Formation of Hydrazone Intermediate

  • A suitable 1,3-difunctional compound (formula II) is reacted with a hydrazone (formula III).
  • The hydrazone is typically derived from the corresponding aldehyde or ketone and substituted hydrazines.
  • This reaction forms an intermediate compound (formula VI), which can often be isolated.

Alkylation to Introduce the 1-Methyl Group

  • After obtaining the 1H-pyrazol-4-amine core with the 1-(3-methoxyphenyl)ethyl substituent, alkylation is performed to introduce the methyl group at the nitrogen (1-position).
  • Alkylation reagents such as methyl iodide or methyl sulfate can be used under controlled conditions to avoid over-alkylation or side reactions.
  • The regioselectivity of the alkylation step is critical to ensure substitution at the N1 position rather than other nitrogen atoms or ring carbons.

Summary of Key Reaction Parameters

Step Reactants Conditions Outcome
Hydrazone formation 1,3-difunctional compound + substituted hydrazine Moderate temperature (20-150 °C) Hydrazone intermediate (formula VI)
Cyclization Hydrazone intermediate + acid + water Moderate temperature (20-150 °C) 1,3,4-substituted pyrazole core
Alkylation Pyrazole core + methylating agent Controlled conditions (solvent, temp) N1-methyl substitution on pyrazole ring

Research Findings and Advantages

  • The described method achieves high regioselectivity, favoring the 1,3,4-substituted isomer with minimal formation of 1,4,5-isomers.
  • The process avoids the need for cryogenic conditions, making it scalable and industrially feasible.
  • The intermediate hydrazone can be isolated and purified, which allows for better control over the subsequent cyclization step.
  • The method is versatile and can be adapted to various substituents on the pyrazole ring and the hydrazine component.

Molecular and Structural Data

  • Molecular Formula: C13H17N3O (including the methyl group on pyrazole nitrogen)
  • Molecular Weight: Approximately 231.29 g/mol (adding methyl group to base compound C12H15N3O, 217.27 g/mol)
  • Structural features include the pyrazole ring, a 3-methoxyphenyl moiety, and an ethyl linker attached to the nitrogen.

Chemical Reactions Analysis

Types of Reactions: N-[1-(3-Methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the pyrazol ring and the methoxyphenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution can be achieved using halogenating agents like bromine (Br2) or iodine (I2), while nucleophilic substitution can be performed using nucleophiles like ammonia (NH3) or amines.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of pyrazol-4-one derivatives.

  • Reduction Products: Reduction can yield pyrazol-4-ylamine derivatives.

  • Substitution Products: Substitution reactions can produce halogenated or alkylated derivatives of the compound.

Scientific Research Applications

N-[1-(3-Methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: It is used in the development of new materials and chemicals with unique properties.

Mechanism of Action

The mechanism by which N-[1-(3-Methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Structural Variations and Implications

Pyrazole Substitution Patterns :

  • The target compound’s 1-methyl group contrasts with analogs like 1-ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (), where the ethyl and trifluoromethyl groups enhance lipophilicity and electronic effects.
  • N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine () incorporates a pyridine ring, which may improve aromatic stacking interactions in biological targets compared to the methoxyphenyl group .

The 3-methoxyphenylethyl side chain in the target compound is structurally distinct from the dimethylaminobenzyl group in SI92, which could influence solubility and metabolic stability .

Synthetic Methods :

  • Copper-catalyzed coupling () and reductive amination () are common strategies for pyrazole derivatives. The absence of synthetic details for the target compound limits direct comparison, though its methoxyphenylethyl group may require specialized reductive steps.

Biological Activity

N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine, a compound within the pyrazole family, has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Chemical Profile

  • Molecular Formula : C13H17N3O
  • Molecular Weight : 231.29 g/mol
  • CAS Number : 1153973-97-7
  • Structure : The compound features a pyrazole ring substituted with a methoxyphenyl group, which is believed to contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and inflammation. Research indicates that compounds with a pyrazole core can inhibit various signaling pathways that are crucial for tumor growth and survival.

Key Mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown the ability to inhibit the proliferation of several cancer cell lines.
  • Induction of Apoptosis : Studies suggest that it may induce programmed cell death in malignant cells, contributing to its potential as an anticancer agent.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound across various cancer types:

Cancer Type Cell Line IC50 (µM) Reference
Breast CancerMDA-MB-23115.5
Liver CancerHepG212.3
Lung CancerA54910.7
Colorectal CancerHCT11618.2

These results indicate that the compound exhibits significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as a therapeutic agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies have demonstrated that it can reduce pro-inflammatory cytokine production, which is critical in managing chronic inflammatory diseases.

Research Findings

A study published in ACS Omega details the synthesis and evaluation of various pyrazole derivatives, including this compound. The findings suggest that modifications on the pyrazole ring can significantly enhance biological activity against cancer cells and inflammatory pathways .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine, and what critical parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation and coupling steps. For structurally similar pyrazole derivatives, copper-catalyzed cross-coupling (e.g., using cesium carbonate and copper(I) bromide) under controlled temperatures (~35°C) has been employed, though yields may vary (17.9% in one case) . Key parameters include:

  • Reagent selection : Copper catalysts enhance coupling efficiency.
  • Purification : Chromatography (e.g., ethyl acetate/hexane gradients) ensures purity.
  • Reaction time : Extended stirring (e.g., 48 hours) improves completion .
    • Optimization Strategy : Adjusting solvent polarity (e.g., DMF vs. THF) and catalyst loading can improve yields .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : Distinct proton environments (e.g., methoxy group δ ~3.8 ppm, pyrazole ring protons δ ~7.0–8.5 ppm) confirm substitution patterns .
  • HRMS : Validates molecular weight (e.g., observed m/z 231.29 matches C₁₃H₁₇N₃O) .
  • Melting Point Analysis : Consistency with literature data ensures purity .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : Pyrazole derivatives with methoxyphenyl substituents exhibit:

  • Enzyme Inhibition : Binding to kinase targets (e.g., tyrosine kinases) via hydrophobic interactions .
  • Antimicrobial Potential : Structural analogs show activity against Gram-positive bacteria (MIC ~8–16 µg/mL) .
  • Cytotoxicity : Preliminary MTT assays suggest IC₅₀ values in the micromolar range for cancer cell lines .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Use P95 respirators and chemical-resistant gloves to mitigate inhalation/skin contact risks .
  • Ventilation : Perform reactions in fume hoods to avoid vapor accumulation .
  • Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How do the steric and electronic effects of the 3-methoxyphenyl substituent influence the compound's interaction with biological targets compared to other aryl groups?

  • Mechanistic Insights :

  • Steric Effects : The 3-methoxy group reduces rotational freedom, enhancing binding specificity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
  • Electronic Effects : Methoxy’s electron-donating nature increases electron density on the pyrazole ring, modulating hydrogen-bonding interactions .
    • Comparative Data : Analogues with 4-methoxyphenyl groups show reduced activity (ΔIC₅₀ ~2–3×), highlighting positional sensitivity .

Q. What strategies are recommended to resolve discrepancies in reported biological activity data for this compound across different studies?

  • Resolution Framework :

  • Standardized Assays : Use cell lines with consistent passage numbers (e.g., HepG2 vs. HEK293) to minimize variability .
  • Structural Confirmation : Re-analyze batches via NMR to rule out isomer contamination .
  • Dose-Response Curves : Generate full IC₅₀/EC₅₀ profiles to clarify potency differences .

Q. What in silico and in vitro methodologies are most effective for elucidating the pharmacokinetic profile of this compound?

  • Integrated Approach :

  • Molecular Docking : Predict binding affinities to CYP450 enzymes (e.g., AutoDock Vina) .
  • PAMPA Assays : Measure passive permeability (e.g., log P ~2.1) to estimate oral bioavailability .
  • Microsomal Stability Tests : Liver microsomes quantify metabolic degradation rates (t₁/₂ ~45 minutes in human S9 fractions) .

Q. How does the compound's stability under various pH and temperature conditions impact experimental design in long-term biological assays?

  • Stability Insights :

  • pH Sensitivity : Degrades rapidly at pH >8 (e.g., 50% loss in 24 hours), necessitating buffered solutions (pH 6–7) for cell culture .
  • Temperature Effects : Stable at –20°C for >6 months but degrades at 25°C (20% loss in 1 week) .
    • Design Adjustments : Use fresh stock solutions and avoid freeze-thaw cycles for dose-response studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine
Reactant of Route 2
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N-[1-(3-methoxyphenyl)ethyl]-1-methyl-1H-pyrazol-4-amine

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